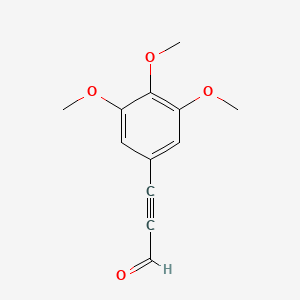

3-(3,4,5-Trimethoxyphenyl)prop-2-ynal

Description

Structural Classification

The compound belongs to the class of organic molecules known as arylpropiolaldehydes . This classification can be broken down as follows:

Aryl: It contains an aromatic ring, specifically a benzene (B151609) ring, directly attached to the carbon backbone.

Propiol: This prefix indicates the presence of a propargyl group, which features a three-carbon chain with a carbon-carbon triple bond (an alkyne).

Aldehyde: The molecule is terminated by a formyl group (-CHO), which is a highly reactive and synthetically versatile functional group.

The aromatic portion of the molecule is a 3,4,5-trimethoxyphenyl group. This specific substitution pattern, with three methoxy (B1213986) groups (-OCH₃) at designated positions on the benzene ring, is a crucial feature that imparts significant biological properties to the molecule and its derivatives.

Nomenclature

The systematic name, 3-(3,4,5-Trimethoxyphenyl)prop-2-ynal , is assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecular structure:

prop- : Denotes a three-carbon principal chain.

-2-yn- : Indicates a carbon-carbon triple bond starting at the second carbon of the chain.

-al : Signifies the presence of an aldehyde functional group, which is by definition at the first carbon position.

3-(3,4,5-Trimethoxyphenyl)- : Specifies that a 3,4,5-trimethoxyphenyl group is attached to the third carbon of the propynal chain.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂O₄ |

| Molar Mass | 220.22 g/mol |

| Class | Arylpropiolaldehyde |

| Key Functional Groups | Aldehyde, Alkyne, Phenyl Ether |

Structure

2D Structure

3D Structure

Properties

CAS No. |

203722-34-3 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)prop-2-ynal |

InChI |

InChI=1S/C12H12O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h6-8H,1-3H3 |

InChI Key |

MXDVZUFGJLQGNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C#CC=O |

Origin of Product |

United States |

Rationale for Research Focus on Arylpropiolaldehydes

Arylpropiolaldehydes, the chemical class to which 3-(3,4,5-Trimethoxyphenyl)prop-2-ynal belongs, are valuable targets of academic and industrial research. Their importance stems from their utility as versatile building blocks in organic synthesis. The co-existence of a highly electrophilic aldehyde and a nucleophilic/electrophilic alkyne within the same conjugated system allows for a diverse range of chemical transformations.

Researchers focus on this class of compounds for several key reasons:

Synthetic Versatility: The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation/reduction reactions. Simultaneously, the alkyne can participate in cycloadditions, coupling reactions (like Sonogashira coupling), and additions across the triple bond. This dual reactivity makes them ideal precursors for constructing complex molecular architectures, including various heterocyclic compounds.

Precursors to Bioactive Molecules: Many biologically active compounds feature structural motifs that can be efficiently synthesized from arylpropiolaldehyde precursors. Their ability to form new carbon-carbon and carbon-heteroatom bonds is crucial in the assembly of novel pharmaceutical candidates.

Importance of the 3,4,5 Trimethoxyphenyl Moiety in Synthetic Design

Introduction of the 3,4,5-Trimethoxyphenyl Substituent

While the Sonogashira coupling pre-installs the 3,4,5-trimethoxyphenyl group from a corresponding aryl halide, direct arylation represents an alternative strategy where the C-H bonds of an aromatic ring are directly functionalized. In the context of synthesizing the target compound, this could theoretically involve the coupling of 1,3,5-trimethoxybenzene (B48636) with a suitable prop-2-ynal derivative bearing a leaving group. However, the high reactivity of the prop-2-ynal functional group presents significant challenges for this approach, often leading to side reactions and low yields. Consequently, direct arylation is less commonly employed for this specific target compared to the more robust and predictable cross-coupling methods like the Sonogashira reaction.

Functionalization of Substituted Benzene (B151609) Precursors

The construction of this compound fundamentally relies on the effective functionalization of a 3,4,5-trimethoxyphenyl precursor. A common and versatile strategy involves the use of halogenated trimethoxybenzene derivatives, which serve as electrophilic partners in cross-coupling reactions.

A primary route for the synthesis of the carbon skeleton of this compound and its analogs is the Sonogashira cross-coupling reaction . This powerful method forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgorganic-chemistry.org For the synthesis of the target molecule, a likely precursor would be 1-halo-3,4,5-trimethoxybenzene (where the halogen is typically iodine or bromine) coupled with a suitable three-carbon alkyne building block.

One plausible synthetic pathway involves the coupling of 1-bromo-3,4,5-trimethoxybenzene with propargyl alcohol (prop-2-yn-1-ol). This reaction would yield 3-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol. The subsequent step would then be the oxidation of the propargylic alcohol to the corresponding aldehyde, this compound. A variety of oxidizing agents can be employed for this transformation, with reagents such as manganese dioxide (MnO2) being particularly effective for the oxidation of allylic and propargylic alcohols.

Alternatively, a protected version of propargyl alcohol can be used in the Sonogashira coupling to avoid potential side reactions. The choice of the protecting group is crucial to ensure compatibility with the coupling conditions and ease of removal afterward.

Another approach involves the Vilsmeier-Haack reaction , which is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org While typically used to add an aldehyde group directly to an aromatic ring, its application in the synthesis of aryl alkynals would be less direct. It is conceivable to first synthesize 1-ethynyl-3,4,5-trimethoxybenzene via a Sonogashira coupling of 1-bromo-3,4,5-trimethoxybenzene with a protected acetylene, followed by deprotection. However, the subsequent formylation of the terminal alkyne to an alkynal using Vilsmeier-Haack conditions is not a standard transformation. A more conventional approach remains the oxidation of a propargyl alcohol intermediate.

The following table summarizes representative conditions for the key transformations involved in the functionalization of substituted benzene precursors for the synthesis of aryl propargyl aldehydes.

| Reaction Step | Aryl Precursor | Alkyne Partner | Catalyst/Reagents | Solvent | General Conditions | Product Type |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | 1-Bromo-3,4,5-trimethoxybenzene | Propargyl alcohol | Pd(PPh3)2Cl2, CuI, Et3N | THF or DMF | Room temperature to 60 °C | Aryl propargyl alcohol |

| Oxidation | 3-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol | - | MnO2 | Dichloromethane or Chloroform | Room temperature | Aryl propargyl aldehyde |

| Sonogashira Coupling | 1-Iodo-3,4,5-trimethoxybenzene | Trimethylsilylacetylene | Pd(PPh3)4, CuI, Et3N | Toluene | 50-70 °C | Silyl-protected aryl alkyne |

| Deprotection | 1-(Trimethylsilylethynyl)-3,4,5-trimethoxybenzene | - | K2CO3 or TBAF | Methanol or THF | Room temperature | Terminal aryl alkyne |

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways

In the multi-step synthesis of this compound and related structures, controlling selectivity is paramount to ensure high yields of the desired product and to minimize purification challenges.

Chemoselectivity is a key consideration, particularly in the Sonogashira coupling step. The palladium/copper catalytic system is generally highly selective for the coupling of sp-hybridized C-H bonds of terminal alkynes with sp2-hybridized carbon-halogen bonds. However, the presence of other reactive functional groups on either the aryl halide or the alkyne partner could lead to side reactions. For instance, if the alkyne partner contains a hydroxyl group, as in propargyl alcohol, careful selection of the base and reaction conditions is necessary to prevent deprotonation and potential side reactions of the hydroxyl group. The use of a large excess of a volatile amine base like triethylamine (B128534) can help to minimize such issues.

Regioselectivity in the context of the Sonogashira coupling is generally well-defined, as the reaction occurs specifically at the terminal alkyne. When considering the functionalization of the 3,4,5-trimethoxyphenyl ring, the regioselectivity of electrophilic aromatic substitution reactions, if employed, would be dictated by the directing effects of the methoxy groups. However, in the cross-coupling strategies discussed, the position of functionalization is predetermined by the location of the halogen on the benzene precursor. In the case of formylation reactions like the Vilsmeier-Haack reaction, the high electron-donating ability of the three methoxy groups would strongly direct an incoming electrophile to the positions ortho to two of the methoxy groups (positions 2 and 6), which is not the desired outcome for the synthesis of the target molecule's side chain. uniroma1.it

Stereoselectivity is not a primary concern for the synthesis of the triple bond in this compound, as alkynes are linear. However, if any subsequent reactions were to involve the reduction of the alkyne to an alkene, then stereoselectivity would become a critical factor in determining whether the cis or trans isomer is formed.

Developments in Efficient and Sustainable Synthetic Protocols

Modern organic synthesis places a strong emphasis on the development of efficient and sustainable protocols that minimize waste, reduce energy consumption, and utilize less toxic reagents. In the context of synthesizing this compound and its analogs, several advancements align with these principles.

One of the main areas of improvement in Sonogashira couplings is the development of more active and stable palladium catalysts. This allows for lower catalyst loadings, which is both economically and environmentally beneficial as it reduces the amount of residual heavy metal in the final product. Furthermore, copper-free Sonogashira protocols have been developed to circumvent the issues associated with the toxicity of copper and the formation of alkyne homocoupling byproducts (Glaser coupling).

The use of recyclable catalysts is another key aspect of sustainable synthesis. nih.gov Catalysts immobilized on solid supports, for example, can be recovered and reused, reducing waste and cost. Additionally, performing reactions in more environmentally benign solvents, such as water or bio-renewable solvents, is a significant step toward greener chemical processes.

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction rates and often improving yields. beilstein-journals.org For the synthesis of aryl propargyl alcohols, microwave irradiation can significantly shorten reaction times for the propargylation of aldehydes. beilstein-journals.org

The following table highlights some modern approaches that contribute to more efficient and sustainable syntheses of aryl alkynes.

| Synthetic Approach | Key Features | Advantages |

|---|---|---|

| Copper-Free Sonogashira Coupling | Avoids the use of a copper co-catalyst. | Reduces toxicity and minimizes alkyne homocoupling side products. |

| Low Catalyst Loading | Use of highly active palladium pre-catalysts or ligands. | Cost-effective and reduces metal contamination in the product. |

| Recyclable Catalysts | Catalysts immobilized on solid supports (e.g., polymers, silica). | Facilitates catalyst recovery and reuse, minimizing waste. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid reaction rates, often leading to higher yields and cleaner reactions. beilstein-journals.org |

| One-Pot Procedures | Multiple reaction steps are performed sequentially in the same vessel. | Reduces solvent usage, purification steps, and overall reaction time. organic-chemistry.org |

Reactions Involving the Alkyne Moiety

The electron-deficient nature of the alkyne in α,β-alkynyl aldehydes, such as this compound, makes it susceptible to attack by nucleophiles and an active participant in various cycloaddition and metal-catalyzed reactions.

Nucleophilic Additions to the Carbon-Carbon Triple Bond

One of the most well-documented reactions involving the alkyne moiety of α,β-alkynyl aldehydes is the nucleophilic addition of hydrazine (B178648) and its derivatives. This reaction serves as a powerful method for the synthesis of substituted pyrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry.

The reaction is initiated by the nucleophilic attack of hydrazine on the β-carbon of the alkyne, which is activated by the electron-withdrawing aldehyde group. The resulting intermediate then undergoes cyclization to form the pyrazole (B372694) ring. For instance, α,β-alkynic hydrazones, which can be readily prepared from the condensation of α,β-alkynyl aldehydes and hydrazines, undergo electrophilic cyclization when treated with copper(I) iodide in the presence of a base to yield pyrazole derivatives in good to excellent yields. libretexts.org This methodology is general for a variety of α,β-alkynic hydrazones, tolerating a range of substituents. libretexts.org

A one-pot synthesis of 4-(phenylselanyl)pyrazoles has been reported, involving the reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride. nih.gov This process proceeds through the in situ formation of an α,β-alkynic hydrazone, which then undergoes cyclization. nih.gov

| α,β-Alkynyl Aldehyde Reactant | Hydrazine Reactant | Catalyst/Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Generic α,β-Alkynyl Aldehyde | Hydrazine | CuI, Et3N | Acetonitrile | Reflux | Substituted Pyrazole | Good to Excellent |

| Generic α,β-Alkynyl Aldehyde | Hydrazine | PhSeCl | Not specified | One-pot | 4-(Phenylselanyl)pyrazole | Not specified |

Pericyclic and Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The carbon-carbon triple bond of this compound can participate in pericyclic reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. These reactions are of significant interest due to their ability to construct complex molecular architectures in a single step with high regio- and stereoselectivity.

A prime example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. This reaction is a cornerstone of "click chemistry" and can be catalyzed by copper(I) or ruthenium complexes. The copper-catalyzed version (CuAAC) typically yields 1,4-disubstituted triazoles, while the ruthenium-catalyzed reaction (RuAAC) can provide the 1,5-disubstituted regioisomer. nih.gov

While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of alkynes in these cycloadditions is well-established. For example, the reaction of azides with terminal alkynes in the presence of a ruthenium catalyst like Cp*RuCl(PPh3)2 leads to the formation of 1,5-disubstituted-1,2,3-triazoles. alfa-chemistry.com

Transition Metal-Catalyzed Modifications of the Alkyne

The terminal alkyne functionality in a molecule analogous to this compound (where the aldehyde is protected or modified) can undergo a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.govorganic-chemistry.orgmdpi.com This reaction would allow for the extension of the carbon chain at the alkyne terminus. The typical catalysts employed are Pd(PPh3)4 or PdCl2(PPh3)2 in combination with a copper(I) salt like CuI and an amine base. libretexts.org

The Heck reaction , another palladium-catalyzed process, couples the alkyne with an aryl or vinyl halide. While more commonly applied to alkenes, modifications for alkynes exist.

| Reaction | Alkyne Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI) | Amine (e.g., Et3N, piperidine) | THF, DMF | Disubstituted Alkyne |

Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is a site of rich reactivity, participating in a wide array of condensation, derivatization, and redox reactions.

Carbonyl Condensations and Derivatization

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental for extending the carbon skeleton and introducing new functional groups.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond. purechemistry.orgorganic-chemistry.orgresearchgate.netlookchem.com

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. nih.govmdpi.com The reaction of this compound with a phosphorus ylide (Wittig reagent) would yield a substituted enyne. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.

A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. The HWE reaction typically provides excellent E-selectivity for the newly formed double bond, and the water-soluble phosphate (B84403) byproduct is easily removed. alfa-chemistry.comwikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.net

Derivatization of the aldehyde group is also a common transformation. For instance, reaction with hydrazines can form hydrazones, which are important intermediates in reactions such as the Wolff-Kishner reduction and in the synthesis of heterocyclic compounds like pyrazoles. nih.govorganic-chemistry.orgnih.govmdpi.comias.ac.in

| Reaction | Aldehyde Reactant | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Knoevenagel Condensation | This compound | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., piperidine, Et3N) | Substituted Alkene |

| Wittig Reaction | This compound | Phosphorus Ylide (e.g., Ph3P=CHR) | Base (e.g., n-BuLi, NaH) | Substituted Enyne |

| Horner-Wadsworth-Emmons Reaction | This compound | Phosphonate Carbanion | Base (e.g., NaH, DBU) | (E)-Enyne |

| Hydrazone Formation | This compound | Hydrazine | Acid or Base catalyst | Hydrazone |

Redox Chemistry of the Aldehyde Group

The aldehyde group can be either reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important classes of compounds.

Reduction of the aldehyde can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that would typically reduce the aldehyde to the corresponding propargyl alcohol without affecting the alkyne moiety. nrochemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce both the aldehyde and the alkyne.

Oxidation of the aldehyde to the corresponding carboxylic acid, 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid, can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder, more selective methods employing reagents like sodium chlorite (B76162) (NaClO2) or hydrogen peroxide. bwise.krresearchgate.netnih.govorganic-chemistry.orgnih.gov

| Transformation | Aldehyde Reactant | Reagent | Product |

|---|---|---|---|

| Reduction | This compound | Sodium Borohydride (NaBH4) | 3-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol |

| Oxidation | This compound | Potassium Permanganate (KMnO4) | 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid |

| Oxidation | This compound | Jones Reagent (CrO3/H2SO4) | 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid |

| Oxidation | This compound | Sodium Chlorite (NaClO2) | 3-(3,4,5-Trimethoxyphenyl)prop-2-ynoic acid |

Cascade and Multicomponent Reactions Incorporating this compound

An extensive search of chemical databases and scholarly articles did not yield specific examples of cascade or multicomponent reactions that utilize this compound as a reactant. While the field of multicomponent reactions is vast and often employs multifunctional building blocks, the application of this particular substituted propynal in such synthetic strategies is not reported in the available literature. Consequently, no data tables or detailed research findings on this topic can be provided.

Utility as a Chemical Building Block in Complex Chemical Synthesis

The potential of this compound as a versatile building block in complex synthesis is implied by its structure, which features both an aldehyde and an alkyne functional group, along with an electron-rich aromatic ring. However, documented examples of its use in the construction of the specific heterocyclic and fused-ring systems requested are absent from the scientific literature.

Synthesis of Polycyclic and Fused-Ring Architectures

Similarly, the utility of this compound in the synthesis of broader polycyclic and fused-ring architectures is not described in the available research. While ynals are known to participate in various cyclization and cycloaddition reactions that can lead to complex polycyclic structures, specific examples and detailed findings involving the 3,4,5-trimethoxyphenyl substituted variant are not available.

Spectroscopic and Analytical Characterization Methodologies for 3 3,4,5 Trimethoxyphenyl Prop 2 Ynal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For 3-(3,4,5-Trimethoxyphenyl)prop-2-ynal, specific chemical shifts and coupling constants would be expected for the protons and carbons in the molecule.

Proton (¹H) NMR Analysis

In a hypothetical ¹H NMR spectrum, the aldehydic proton of the prop-2-ynal group would be expected to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm. The aromatic protons on the trimethoxyphenyl ring would likely appear as a singlet, integrating to two protons, due to the symmetrical substitution pattern. Its chemical shift would be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing alkynyl aldehyde substituent. The three methoxy groups would present as two distinct singlets: one integrating to six protons for the two meta-methoxy groups and another integrating to three protons for the para-methoxy group, typically in the range of δ 3.8-4.0 ppm.

Carbon-13 (¹³C) NMR Analysis

A theoretical ¹³C NMR spectrum would show distinct signals for each carbon environment. The aldehydic carbonyl carbon would be highly deshielded, appearing significantly downfield (likely >175 ppm). The two sp-hybridized carbons of the alkyne would be observed in the range of δ 80-100 ppm. The aromatic carbons would have chemical shifts determined by the substitution pattern, with the methoxy-substituted carbons appearing at higher chemical shifts compared to the unsubstituted ones. The carbons of the methoxy groups would resonate in the δ 55-65 ppm region.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Should the compound be synthesized and analyzed, 2D NMR techniques would be invaluable for unambiguous assignment.

COSY (Correlation Spectroscopy) would not show many correlations for this simple structure, but could confirm any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, for instance, linking the aromatic proton singlet to its corresponding aromatic carbon signal and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming the connectivity of the molecule. Key correlations would be expected from the aldehydic proton to the sp-hybridized carbons of the alkyne, and from the aromatic protons to the carbons of the alkyne and the methoxy groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : A characteristic IR spectrum would be expected to show a strong absorption band for the C=O stretch of the conjugated aldehyde around 1670-1690 cm⁻¹. A sharp, medium-intensity band for the C≡C triple bond stretch would be anticipated around 2100-2200 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring and the aldehyde would be observed around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively. Strong C-O stretching bands for the methoxy groups would appear in the region of 1000-1300 cm⁻¹.

Raman Spectrometry : Raman spectroscopy would be complementary to IR. The symmetrical C≡C triple bond stretch, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of C₁₂H₁₂O₄. The fragmentation pattern in the mass spectrum would likely show losses of functional groups such as CO (28 Da), CHO (29 Da), and CH₃ (15 Da) from the methoxy groups, providing further structural evidence.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the fragmentation pattern of its molecular ion. In EI-MS, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+•). The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.

While specific EI-MS fragmentation data for this compound is not extensively detailed in the available literature, a prospective analysis based on its structure can be hypothesized. The molecular weight of this compound (C₁₂H₁₂O₄) is 220.22 g/mol . Therefore, the mass spectrum would be expected to show a molecular ion peak (M+•) at m/z 220.

Key fragmentation pathways would likely involve the loss of stable neutral molecules or radical species. For instance, the loss of a hydrogen atom (-1 amu) to give a peak at m/z 219, or the loss of the aldehyde group's CHO radical (-29 amu) to yield a fragment at m/z 191 are plausible initial fragmentation steps. Further fragmentation could involve the cleavage of the methoxy groups. The loss of a methyl radical (•CH₃, -15 amu) from one of the methoxy groups would result in a significant peak. Subsequent or alternative loss of formaldehyde (B43269) (CH₂O, -30 amu) from a methoxy group is also a common fragmentation pathway for methoxy-substituted aromatic compounds.

Hypothetical EI-MS Fragmentation Data for this compound

| m/z (Daltons) | Proposed Fragment | Formula of Lost Neutral/Radical |

| 220 | [M]+• (Molecular Ion) | - |

| 219 | [M-H]+ | H• |

| 205 | [M-CH₃]+ | CH₃• |

| 191 | [M-CHO]+ | CHO• |

| 175 | [M-CH₃-CH₂O]+ | CH₃•, CH₂O |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a pure compound. This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms of each element in the compound. By comparing the experimentally determined percentages with the calculated theoretical percentages for the proposed molecular formula, the purity and correctness of the compound's composition can be verified.

For this compound, with the molecular formula C₁₂H₁₂O₄, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 220.22 g/mol

Mass of Carbon (C): 12 atoms * 12.01 g/mol = 144.12 g/mol

Mass of Hydrogen (H): 12 atoms * 1.01 g/mol = 12.12 g/mol

Mass of Oxygen (O): 4 atoms * 16.00 g/mol = 64.00 g/mol

From these values, the theoretical percentage composition is:

% Carbon (C): (144.12 / 220.22) * 100% = 65.45%

% Hydrogen (H): (12.12 / 220.22) * 100% = 5.50%

% Oxygen (O): (64.00 / 220.22) * 100% = 29.05%

In practice, an experimental elemental analysis of a pure sample of this compound is expected to yield results that are very close to these theoretical values, typically within a ±0.4% deviation.

Theoretical Elemental Analysis Data for C₁₂H₁₂O₄

| Element | Theoretical Percentage (%) |

| Carbon (C) | 65.45 |

| Hydrogen (H) | 5.50 |

| Oxygen (O) | 29.05 |

This table presents the calculated theoretical percentages based on the molecular formula.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of organic compounds. Thin-layer chromatography (TLC) and column chromatography are two of the most commonly employed methods in synthetic organic chemistry.

Thin-Layer Chromatography (TLC):

TLC is a rapid and sensitive qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a stationary phase (commonly silica (B1680970) gel on a glass or aluminum plate), and a mobile phase (a solvent or mixture of solvents) is allowed to move up the plate by capillary action. Different compounds will travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

For a compound like this compound, a moderately polar compound, various solvent systems can be employed for TLC analysis. A common starting point would be a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297). By varying the ratio of these solvents, an optimal separation can be achieved where the desired compound has an Rf value typically between 0.3 and 0.5. For related chalcone (B49325) compounds, solvent systems such as cyclohexane:ethyl acetate (9:1) have been utilized nih.gov.

Column Chromatography:

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. The principles are similar to TLC, but it is performed in a glass column packed with a stationary phase (e.g., silica gel). The sample mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column. The components of the mixture separate into bands as they travel down the column at different rates. These separated components can then be collected in fractions as they exit the column.

The choice of eluent is critical for successful separation and is often determined by preliminary TLC analysis. The solvent system that provides good separation and an appropriate Rf value on TLC is typically adapted for column chromatography. For the purification of methoxy-substituted aromatic compounds, gradient elution, where the polarity of the eluent is gradually increased, is often employed to effectively separate the desired product from any impurities. For instance, purification of similar structures has been achieved using gradients of ethyl acetate in hexane mdpi.com.

Illustrative Chromatographic Conditions for Related Compounds

| Technique | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |

| TLC | Silica Gel | Cyclohexane / Ethyl Acetate (9:1) | 0.21 | nih.gov |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | - | mdpi.com |

This table provides examples of chromatographic conditions used for compounds with similar structural motifs, as specific data for this compound is not detailed in the searched literature.

Theoretical and Computational Investigations of 3 3,4,5 Trimethoxyphenyl Prop 2 Ynal

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds. For molecules similar in structure to 3-(3,4,5-Trimethoxyphenyl)prop-2-ynal, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have proven effective in reproducing structural and electronic properties that align well with experimental data. researchgate.netresearchgate.net

Electronic Structure and Optimized Molecular Geometry

The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process determines key structural parameters. For related chalcone (B49325) derivatives, theoretical bond lengths and angles calculated via DFT have shown excellent agreement with experimental values obtained from X-ray crystallography. scirp.org The optimized geometry of this compound would reveal the precise spatial arrangement of its trimethoxyphenyl ring relative to the propynal chain. This includes bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Illustrative Geometric Parameters from DFT Optimization This table presents the types of data obtained from a DFT geometry optimization. Specific values for this compound require a dedicated computational study.

| Parameter | Atom Connection | Illustrative Value (Å or °) |

| Bond Length | C≡C (alkyne) | ~ 1.20 Å |

| Bond Length | C=O (aldehyde) | ~ 1.21 Å |

| Bond Length | C-O (methoxy) | ~ 1.36 Å |

| Bond Angle | C-C≡C | ~ 178° |

| Bond Angle | C-CH=O | ~ 124° |

| Dihedral Angle | C(ring)-C-C≡C | Defines the twist between the ring and the side chain |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In related trimethoxyphenyl compounds, the HOMO is often localized on the electron-rich trimethoxybenzene ring, while the LUMO may be distributed across the conjugated system. nih.govnih.gov

Table 2: Illustrative Frontier Orbital Energy Data This table illustrates the typical output of a HOMO-LUMO analysis. Specific values for the target compound are not available in the provided search results.

| Parameter | Illustrative Energy Value (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -2.0 eV |

| Energy Gap (ΔE) | 4.5 eV |

Reactivity Descriptors and Electrostatic Potential Surface (MESP) Analysis

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov These descriptors help predict how the molecule will interact with other chemical species.

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule. nih.gov The MESP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the negative potential is expected to be concentrated around the electronegative oxygen atoms of the aldehyde and methoxy (B1213986) groups, while the hydrogen atoms would exhibit positive potential. nih.gov

Prediction of Spectroscopic Properties (e.g., Calculated NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations are used to compute vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Calculated IR frequencies correspond to the vibrational modes of the molecule. These theoretical values are often scaled by a specific factor to correct for approximations in the computational method and to improve agreement with experimental spectra. materialsciencejournal.org For this compound, characteristic vibrational modes would include the C≡C alkyne stretch, the C=O aldehyde stretch, C-O methoxy stretches, and aromatic C-H stretches.

Theoretical NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comdergipark.org.tr These calculations provide valuable support for the assignment of signals in experimentally recorded NMR spectra.

Table 3: Illustrative Predicted Spectroscopic Data This table shows examples of predicted spectroscopic data. Specific values for the target compound require dedicated calculations.

| Spectroscopy | Feature | Illustrative Predicted Value |

| IR | Alkyne (C≡C) Stretch | ~ 2150 cm⁻¹ |

| IR | Aldehyde (C=O) Stretch | ~ 1700 cm⁻¹ |

| ¹H NMR | Aldehyde Proton (-CHO) | ~ 9.5 ppm |

| ¹H NMR | Methoxy Protons (-OCH₃) | 3.8 - 4.0 ppm |

| ¹³C NMR | Aldehyde Carbon (C=O) | ~ 190 ppm |

| ¹³C NMR | Alkyne Carbons (C≡C) | 80 - 95 ppm |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. nih.gov This analysis is used to predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The results include the absorption wavelength (λmax), oscillator strength (which indicates the intensity of the transition), and the nature of the orbitals involved in the transition (e.g., π→π* or n→π*). materialsciencejournal.org This information is vital for understanding the photophysical properties of the compound.

Conformational Analysis through Computational Methods

Molecules with rotatable single bonds, such as the one connecting the phenyl ring to the propynal side chain in this compound, can exist in multiple spatial orientations known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. doaj.org Computational methods, such as performing a relaxed potential energy surface scan by rotating the relevant dihedral angles, can map out the energy landscape. semanticscholar.org This allows for the identification of the global minimum energy conformer, which is the most stable and populated structure, as well as other low-energy local minima. frontiersin.org Understanding the conformational preferences is essential as the molecule's shape can influence its reactivity and biological interactions.

Synthesis and Chemical Transformation of Derivatives and Analogues of 3 3,4,5 Trimethoxyphenyl Prop 2 Ynal

Design Principles for Structural Modification

The structural modification of 3-(3,4,5-trimethoxyphenyl)prop-2-ynal is often guided by the goal of creating analogues with enhanced biological activity or specific material properties. A primary design principle revolves around the mimicry of natural products, such as combretastatin (B1194345) A-4, a potent anticancer agent known to inhibit tubulin polymerization. The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many of these natural products, and its incorporation into novel synthetic molecules is a common strategy.

Another important design consideration is the modulation of the electronic and steric properties of the molecule. Modifications to the prop-2-ynal backbone or the trimethoxyphenyl ring can influence the compound's reactivity, conformational flexibility, and interactions with biological targets or other molecules. For instance, the introduction of bulky substituents can alter the planarity of the molecule, which may affect its ability to bind to a specific protein or to self-assemble into larger structures.

Elaboration of the Prop-2-ynal Backbone via Chemical Transformations

While the direct synthesis of this compound is not extensively documented in the literature, a plausible route involves the oxidation of the corresponding alcohol, 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol. This precursor can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with ethynylmagnesium bromide. The subsequent oxidation of the propargyl alcohol to the aldehyde could be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), to avoid over-oxidation to the carboxylic acid.

The prop-2-ynal backbone is a versatile functional group that can undergo a wide range of chemical transformations to generate a diverse array of derivatives. Some common elaborations include:

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, 3-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol, or the triple bond can be partially or fully hydrogenated to yield the corresponding enal or propanal derivatives.

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. For example, reaction with Grignard reagents or organolithium compounds can lead to the formation of secondary alcohols.

Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through the Wittig reaction, Horner-Wadsworth-Emmons reaction, or other olefination methods. This allows for the extension of the carbon chain and the introduction of various substituents.

Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to form complex cyclic structures.

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper co-catalyst to form more complex conjugated systems. nih.govmdpi.comresearchgate.netbeilstein-journals.orgrsc.orgscielo.org.mx

A significant body of research has focused on the synthesis of chalcone (B49325) derivatives, which are α,β-unsaturated ketones. These are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and 3,4,5-trimethoxybenzaldehyde. nih.govacs.orgmdpi.com For example, the reaction of 4'-hydroxyacetophenone (B195518) with 3,4,5-trimethoxybenzaldehyde in the presence of a base yields (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. acs.org

Functionalization of the Trimethoxyphenyl Ring for Diverse Analogues

The trimethoxyphenyl ring provides another avenue for structural diversification. The three methoxy (B1213986) groups can be demethylated to the corresponding hydroxy groups, which can then be further functionalized. For example, the hydroxy groups can be alkylated, acylated, or converted to other functional groups.

Electrophilic aromatic substitution reactions can also be used to introduce substituents onto the aromatic ring, although the directing effects of the existing methoxy groups must be considered. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group.

Halogenation: Introduction of a halogen atom, which can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on highly activated rings.

The following table summarizes some of the key synthetic transformations used to create derivatives and analogues of this compound:

| Starting Material | Reagents and Conditions | Product Type |

| 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol | MnO2 or PCC | This compound |

| 3,4,5-Trimethoxybenzaldehyde | Ethynylmagnesium bromide | 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol |

| This compound | NaBH4 | 3-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol |

| This compound | Ph3P=CHR | 1-(3,4,5-Trimethoxyphenyl)-1,4-alkadiene derivative |

| 1-Ethynyl-3,4,5-trimethoxybenzene | Aryl halide, Pd catalyst, Cu catalyst | 1-(Aryl)-2-(3,4,5-trimethoxyphenyl)acetylene |

| 3,4,5-Trimethoxybenzaldehyde & Substituted Acetophenone | Base (e.g., NaOH) | Chalcone ((E)-1-Aryl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) |

| Derivative with hydroxyl groups on the trimethoxyphenyl ring | Alkyl halide, base | Alkoxy-substituted derivative |

Investigation of Structure-Reactivity and Structure-Property Relationships in Chemical Research

The investigation of structure-reactivity and structure-property relationships is crucial for understanding how modifications to the this compound scaffold affect its chemical behavior and biological activity.

In the context of anticancer drug development, numerous studies have shown that the 3,4,5-trimethoxyphenyl moiety is a critical feature for potent tubulin polymerization inhibitory activity. The conformation of the molecule, particularly the dihedral angle between the two aromatic rings in chalcone derivatives, has been shown to influence cytotoxicity.

The electronic nature of the substituents on both the trimethoxyphenyl ring and any other aromatic rings in the molecule can also have a significant impact on activity. Electron-donating or electron-withdrawing groups can alter the electron density of the molecule, which can affect its ability to interact with biological targets.

The following table presents a selection of derivatives and their reported biological activities, illustrating some of the structure-activity relationships that have been observed:

| Compound ID | Structure | Key Structural Features | Reported Biological Activity |

| 1 | (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Chalcone backbone, 3,4,5-trimethoxyphenyl group, 4-hydroxyphenyl group | Anticancer activity |

| 2 | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | Chalcone linked to a benzimidazolium salt | Selective cytotoxicity against various cancer cell lines |

| 3 | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives | Thiazole ring incorporated into the structure | Antiproliferative activity |

| 4 | Novel pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety | Pyrrolizine scaffold with a trimethoxyphenyl substituent | Cytotoxic agents that inhibit tubulin polymerization and multiple oncogenic kinases |

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4,5-Trimethoxyphenyl)prop-2-ynal, and how can reaction conditions be optimized?

The synthesis typically involves Sonogashira coupling or alkyne functionalization of 3,4,5-trimethoxyphenyl precursors. For example:

- Step 1: Start with 3,4,5-trimethoxybenzaldehyde and introduce a propargyl group via palladium-catalyzed cross-coupling.

- Step 2: Optimize reaction conditions (e.g., solvent polarity, catalyst loading, temperature) to enhance yield. Evidence from similar cinnamic acid derivatives suggests using dimethylformamide (DMF) as a solvent and triethylamine as a base for improved efficiency .

Q. Key Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 2–5 mol% | Critical for coupling efficiency |

| Temperature | 60–80°C | Higher temps reduce reaction time |

| Solvent | DMF or THF | Polar aprotic solvents favor alkyne stability |

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy: H and C NMR are essential for confirming the alkyne proton (~2.5–3.5 ppm) and trimethoxyphenyl group (δ 3.8–4.0 ppm for OCH) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing. SHELX software is widely used for refinement, though challenges arise with low crystallinity or twinned crystals .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected m/z 248.21 for CHO).

Q. How can researchers identify and quantify impurities in synthesized batches of this compound?

- HPLC-MS: Use reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile/water (70:30). Monitor for common byproducts like dealkylated analogs or oxidation products.

- TLC with UV Visualization: Compare Rf values against known standards. Impurities often appear as secondary spots with lower polarity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted spectral data?

Discrepancies in H NMR chemical shifts or IR stretching frequencies often arise from solvent effects or conformational flexibility.

Q. Example Data Conflict

| Parameter | Experimental | Calculated (Gas Phase) | Adjusted (with Solvent) |

|---|---|---|---|

| Alkyne H (ppm) | 2.9 | 3.2 | 2.95 |

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

- Crystal Growth: Use slow evaporation in ethyl acetate/hexane (1:3) to promote lattice ordering.

- Hydrogen Bonding: Modify substituents to enhance intermolecular interactions. For example, replacing a methoxy group with a hydroxyl group can create stronger O–H···O bonds, as observed in related trimethoxyphenyl crystals .

Q. How do hydrogen-bonding patterns influence the physicochemical properties of this compound?

The methoxy groups participate in weak C–H···O interactions, while the alkyne moiety lacks strong hydrogen-bond donors. This results in:

Q. How can researchers address instability of the alkyne group under acidic or oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.